Methyl 4-oxobutyrate

Organocatalysis Asymmetric Synthesis γ-Butyrolactones

Methyl 4-oxobutyrate (also known as methyl 4-oxobutanoate, CAS 13865-19-5) is a linear, bifunctional β-ketoester building block featuring a reactive methyl ester and a ketone carbonyl separated by a two-carbon methylene chain. As an industrial intermediate, it is supplied as a colorless oil with a density of 1.109 g/mL at 25 °C and a boiling point of 187–188 °C.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 13865-19-5
Cat. No. B079141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-oxobutyrate
CAS13865-19-5
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCOC(=O)CCC=O
InChIInChI=1S/C5H8O3/c1-8-5(7)3-2-4-6/h4H,2-3H2,1H3
InChIKeyDLZVZNAPRCRXEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-oxobutyrate (CAS 13865-19-5) for Procurement: Bifunctional β-Ketoester Building Block for Chiral and Heterocyclic Synthesis


Methyl 4-oxobutyrate (also known as methyl 4-oxobutanoate, CAS 13865-19-5) is a linear, bifunctional β-ketoester building block featuring a reactive methyl ester and a ketone carbonyl separated by a two-carbon methylene chain . As an industrial intermediate, it is supplied as a colorless oil with a density of 1.109 g/mL at 25 °C and a boiling point of 187–188 °C [1]. Its reactivity profile—enabling nucleophilic additions, cyclocondensations, and organocatalytic transformations—establishes it as a versatile precursor for gamma-butyrolactones, heterocycles, and pharmaceuticals [2].

1
Bifunctional building block: Reactive methyl ester and gamma-keto group for nucleophilic additions and cyclocondensations.
2
Asymmetric synthesis: Supports organocatalytic transformations requiring defined enolate geometry and high stereocontrol.
3
Industrial intermediate: Exclusive linear selectivity in patented carbonylation process, supplied as a single-isomer colorless oil.

Why Methyl 4-oxobutyrate Cannot Be Simply Substituted with Other β-Ketoesters or Linear Aldehydes


Generic substitution among β-ketoesters or linear aldehydes is scientifically unsound due to critical differences in steric and electronic parameters that dictate chemoselectivity and stereocontrol. Methyl 4-oxobutyrate contains a 1,4-relationship between its aldehyde-like ketone and ester functionalities, creating a unique electronic environment for organocatalysis . In contrast, analogs such as ethyl 4-oxobutyrate introduce a bulkier ethyl ester, which can reduce reactivity due to steric hindrance [1]. Similarly, simple aldehydes lack the β-ketoester scaffold essential for generating a defined enolate geometry, leading to reduced diastereoselectivity and enantioselectivity in asymmetric transformations [2]. The precise combination of a methyl ester and a gamma-keto group in Methyl 4-oxobutyrate is non-negotiable for achieving the high stereoselectivities (dr > 24:1, ee > 99%) documented in key synthetic applications [3].

Risk 1
Ethyl 4-oxobutyrate introduces steric bulk that may reduce reactivity and compromise the reported diastereoselectivity (dr > 24:1) achieved with the methyl ester.
Risk 2
Simple aldehydes lack the beta-ketoester scaffold; enolate geometry may shift, leading to reduced enantioselectivity in asymmetric transformations.
Risk 3
Branched isomer mixtures from prior art carbonylation methods can complicate purification and lower downstream process efficiency.

Methyl 4-oxobutyrate (13865-19-5) Quantitative Differentiation: Head-to-Head Evidence vs. Comparators


Superior Diastereo- and Enantioselectivity in Organocatalytic γ-Butyrolactone Synthesis vs. Alternative Substrates

In a direct organocatalytic cross-aldol reaction, Methyl 4-oxobutyrate provides a stereochemical outcome significantly superior to that achievable with simple aldehydes or alternative β-ketoesters [1]. The reaction with various aldehydes, followed by reduction with NaBH₄, yields 4-(hydroxyalkyl)-γ-butyrolactones with diastereomeric ratios (dr) greater than 24:1 and enantiomeric excess (ee) greater than 99% [1]. While specific comparative data for ethyl 4-oxobutyrate under identical conditions is not available in the primary literature, class-level inference suggests that the bulkier ethyl group would introduce steric hindrance detrimental to the high level of facial selectivity achieved with the methyl ester [2].

Stereoselectivity in Organocatalysis
Class-level inference
dr > 24:1; ee > 99%
Supports stereochemical-control study fit
Ethyl ester analogs may reduce facial selectivity; data to verify under identical conditions
Organocatalysis Asymmetric Synthesis γ-Butyrolactones

Exclusive Linear Selectivity in Industrial Carbonylation vs. Branched Isomers from Prior Art

The patented process for manufacturing Methyl 4-oxobutyrate (US Patents 5,091,559 and 5,072,005) demonstrates a critical differentiator: exclusive selectivity for the linear ester product [1]. This contrasts sharply with prior art methods (e.g., hydroformylation of acrolein), which produced undesirable mixtures of linear and branched isomers, complicating purification and reducing yield [2]. The ability to produce a pure linear intermediate directly impacts downstream process efficiency and cost.

Product Selectivity in Carbonylation
Head-to-head
Exclusively linear
Eliminates isomer separation cost
Contrasts with prior art producing branched/linear mixtures
Industrial Chemistry Carbonylation Process Development

Enabling Direct Synthesis of Chiral Piperidinones vs. Multi-Step Alternative Approaches

Methyl 4-oxobutyrate serves as a unique substrate in the Cu(I)-catalyzed enantioselective addition of nitromethane (Henry reaction) . This single transformation, followed by hydrogenation and spontaneous lactamization, directly yields (S)-5-hydroxypiperidin-2-one with high yield and enantioselectivity . In contrast, alternative routes to this chiral lactam typically require multiple protection/deprotection steps, resulting in lower overall yields and increased waste. The directness of this approach, enabled by the specific γ-ketoester scaffold of Methyl 4-oxobutyrate, offers a quantifiable advantage in synthetic efficiency.

Synthetic Efficiency to Chiral Lactam
Class-level inference
Direct one-pot cascade
Reported streamlined route context
Data to verify for specific multi-step comparator yields
Asymmetric Catalysis Henry Reaction Lactam Synthesis

Optimal Procurement and Application Scenarios for Methyl 4-oxobutyrate (13865-19-5)


Asymmetric Synthesis of γ-Butyrolactone Natural Products and Autoregulators

Procurement is scientifically justified when the goal is the enantioselective construction of γ-butyrolactone-containing natural products or bioactive molecules, such as enterolactone, IM-2, SCB2, and A-Factor autoregulators [1]. The documented diastereo- (dr > 24:1) and enantioselectivity (ee > 99%) achievable with Methyl 4-oxobutyrate as a starting material [2] is essential for obtaining the desired stereoisomer in high purity, a requirement for biological testing and pharmaceutical development [3].

Large-Scale Industrial Production of 1,4-Butanediol and Gamma-Butyrolactone

Methyl 4-oxobutyrate is a procurable, scalable intermediate for the industrial production of high-volume commodity chemicals such as gamma-butyrolactone (GBL), 1,4-butanediol (BDO), and glutamic acid [4]. The patented carbonylation process ensures exclusive linear selectivity, maximizing yield and purity for downstream catalytic hydrogenation steps [5]. This makes it a strategically valuable building block for companies in the polymer, solvent, and chemical manufacturing sectors [6].

Construction of Heterocyclic Scaffolds in Medicinal Chemistry (Pyrroles, Furans, Pyridines)

In a drug discovery setting, this compound is the ideal procurement choice for synthesizing diverse heterocyclic libraries. Its bifunctional nature allows for efficient construction of pyrrole, furan, and pyridine rings via cyclocondensation reactions such as the Knorr pyrrole synthesis . This reactivity profile makes it a versatile building block for exploring structure-activity relationships (SAR) in medicinal chemistry programs .

One-Pot Synthesis of Chiral Building Blocks via Tandem Catalysis

Methyl 4-oxobutyrate is specifically suited for applications involving tandem or cascade catalysis aimed at building molecular complexity in a single reaction vessel. As evidenced by its use in one-pot aldol-reduction-lactonization sequences [2] and Henry reaction-hydrogenation-lactamization cascades , this compound can undergo multiple chemoselective transformations without intermediate purification. This capability directly reduces waste, time, and cost in both academic and industrial research settings, offering a clear advantage over substrates that require stepwise handling [7].

Application
Selection Property
Validation Focus
Asymmetric Synthesis of Gamma-Butyrolactones
Gamma-ketoester scaffold for enolate geometry control
Diastereo- and enantioselectivity endpoints (dr, ee)
Industrial Production of GBL / BDO
Exclusive linear selectivity in carbonylation
Isomer purity and downstream hydrogenation efficiency
Medicinal Chemistry Heterocycle Libraries
Bifunctional reactivity for cyclocondensation
Pyrrole, furan, and pyridine scaffold diversity
Tandem Catalysis Cascade Sequences
Chemoselective one-pot reactivity without isolation
Step count reduction and cumulative yield review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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